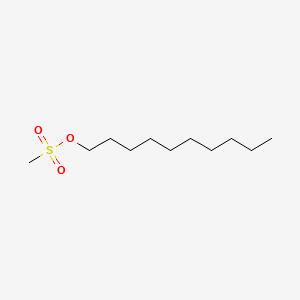
メタンスルホン酸デシルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonic acid decyl ester (MSA-DE) is a chemical compound that has been used in a variety of scientific research applications, including biochemistry, physiology, and laboratory experiments. This compound is an ester of methanesulfonic acid, a strong acid that is used in a wide range of industrial and research applications. MSA-DE is a versatile compound that can be used as a catalyst, an inhibitor, or a reagent in various scientific experiments.
科学的研究の応用
メタンスルホン酸の電気化学的開始合成
メタンスルホン酸デシルエステルは、メタンスルホン酸の電気化学的に開始される合成において重要な役割を果たします {svg_1}. このプロセスは、過酸化物開始剤を添加することなく、電気化学反応器内でメタンをメタンスルホン酸に直接スルホン化するものです {svg_2}. 合成はオレウムとメタンのみから進行します {svg_3}.
メタンスルホン酸(MSA)の製造
デシルメタンスルホネートは、メタンと三酸化硫黄の2つの反応物のみからメタンスルホン酸(MSA)を製造する実用的なプロセスで使用されています {svg_4}. このプロセスは、MSAの選択率と収率が99%を超えています {svg_5}.
メタノールを製造するための代替経路
この化合物は、メタノールを製造するための代替経路に関する研究にも関与しています {svg_6}. ゼオライト上でのものや、メチルエステルへの酸化など、いくつかの直接酸化方法が開発され、最適化されています {svg_7}.
工業化学プロセス
MSAは、その独特の性質により、すでにいくつかのプロセスで使用されており、今後需要はさらに増加すると予想されています {svg_8}. MSAがすでに使用されている分野には、電気めっき、洗浄プロセス、金属のリサイクルなど、電子産業、または他の多くのプロセスのためのイオン液体などがあります {svg_9}.
医薬品用途
デシルメタンスルホネートを使用して製造できるメタンスルホン酸は、製薬業界で使用されています {svg_10}. 生分解性があり、非酸化性であるため、さまざまな化学反応の吸引剤として魅力的です {svg_11}.
電気めっき業界
電気めっき業界では、MSAはさまざまなプロセスに使用されています {svg_12}. その高い化学的安定性と塩の優れた溶解性は、これらの用途に理想的な薬剤となっています {svg_13}.
Safety and Hazards
Methanesulfonic acid decyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
将来の方向性
作用機序
Target of Action
Methanesulfonic acid decyl ester, also known as decyl methanesulfonate, is a derivative of methanesulfonic acid (MSA). MSA is a strong acid and has been extensively utilized as a Brønsted acid catalyst for esterification or alkylation reactions . Therefore, the primary targets of decyl methanesulfonate are likely to be the reactants in these types of reactions.
Mode of Action
The mode of action of decyl methanesulfonate is likely to be similar to that of MSA. As a strong acid, it can donate a proton to a reactant in an esterification or alkylation reaction, thereby catalyzing the reaction . The exact interaction between decyl methanesulfonate and its targets would depend on the specific reaction conditions and reactants.
Biochemical Pathways
Decyl methanesulfonate, as a derivative of MSA, may affect similar biochemical pathways. MSA is known to be involved in various chemical reactions, including esterification, alkylation, and metal recovery . The exact pathways affected by decyl methanesulfonate would depend on the specific context in which it is used.
Result of Action
The result of decyl methanesulfonate’s action would be the catalysis of the chemical reactions it is involved in. This could include the formation of new compounds in esterification or alkylation reactions . The exact molecular and cellular effects would depend on the specific reactions and conditions.
Action Environment
The action of decyl methanesulfonate is likely to be influenced by various environmental factors. These could include the pH of the solution it is in, the presence of other substances, and the temperature and pressure conditions . These factors could affect the compound’s stability, reactivity, and efficacy.
特性
IUPAC Name |
decyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3S/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHOUEDRPDQZBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


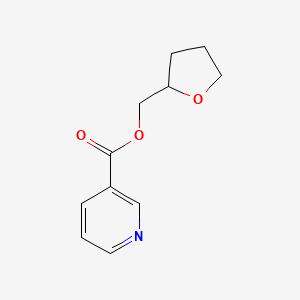
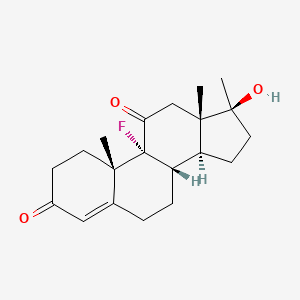


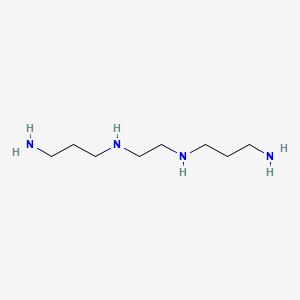



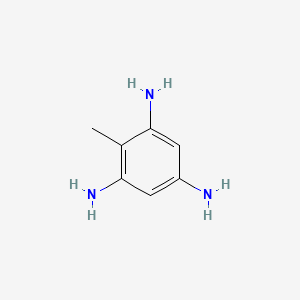
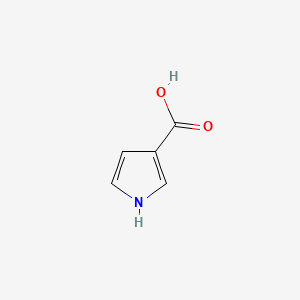
![7-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203918.png)

